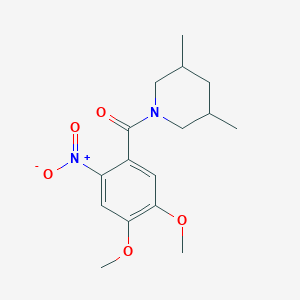![molecular formula C21H16N2O3 B4957783 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylpropanamide](/img/structure/B4957783.png)
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylpropanamide, also known as DPI, is a chemical compound that has been extensively researched in the field of biochemistry and pharmacology. DPI is a potent inhibitor of protein kinase C (PKC), which is an important enzyme involved in various cellular processes, including cell growth, differentiation, and apoptosis.
作用机制
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylpropanamide inhibits the activity of PKC by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate proteins, which are involved in various cellular processes. The inhibition of PKC by 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylpropanamide leads to the inhibition of cell growth and proliferation, as well as the induction of apoptosis in cancer cells. In addition, 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylpropanamide has been shown to improve glucose metabolism and insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway. Furthermore, 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylpropanamide has been shown to inhibit the formation of beta-amyloid plaques by reducing the expression of beta-secretase, which is involved in the cleavage of amyloid precursor protein.
Biochemical and Physiological Effects:
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylpropanamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the improvement of glucose metabolism and insulin sensitivity, and the inhibition of beta-amyloid plaque formation. 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylpropanamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylpropanamide has several advantages as a research tool, including its high potency and specificity for PKC inhibition. However, 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylpropanamide also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations. Researchers should use caution when working with 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylpropanamide and should follow appropriate safety protocols.
未来方向
There are several future directions for research on 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylpropanamide, including the development of more potent and selective PKC inhibitors, the identification of novel therapeutic applications for 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylpropanamide, and the investigation of the molecular mechanisms underlying its effects on glucose metabolism and beta-amyloid plaque formation. In addition, further studies are needed to determine the optimal dosing and administration of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylpropanamide for therapeutic use.
合成方法
The synthesis of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylpropanamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the condensation of 2-nitrobenzaldehyde with cyclopentanone in the presence of ammonium acetate to form 2-nitro-1-(cyclopent-2-enyl)ethanone. This intermediate is then reduced to 2-amino-1-(cyclopent-2-enyl)ethanone using sodium borohydride. The resulting compound is then reacted with 2-phenylacetyl chloride in the presence of triethylamine to form 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylpropanamide.
科学研究应用
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylpropanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. PKC is an important enzyme involved in the regulation of cell proliferation and apoptosis, and its dysregulation has been implicated in the pathogenesis of several diseases. 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylpropanamide has been shown to inhibit the activity of PKC, thereby preventing the growth and proliferation of cancer cells. In addition, 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylpropanamide has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models. Furthermore, 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylpropanamide has been shown to inhibit the formation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.
属性
IUPAC Name |
3-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c24-18(22-15-8-2-1-3-9-15)12-13-23-20(25)16-10-4-6-14-7-5-11-17(19(14)16)21(23)26/h1-11H,12-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHRPSHHQMPCJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-phenylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dichloro-N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4957700.png)

![4-butoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4957712.png)

![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4957723.png)

![allyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4957734.png)
![1-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4957742.png)

![N-[4-(1-adamantyl)-2,6-dibromophenyl]acetamide](/img/structure/B4957773.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-[1-(2-methoxyethyl)-1H-indol-3-yl]ethanone](/img/structure/B4957790.png)
![2,2'-[[(2-furylmethyl)imino]bis(methylene)]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)](/img/structure/B4957804.png)
![2-{[2-(dimethylamino)ethyl]thio}-6-hydroxy-5-isopropyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B4957806.png)
